An In-Depth Technical Guide to 5-(Methoxycarbonyl)nicotinic Acid
An In-Depth Technical Guide to 5-(Methoxycarbonyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(Methoxycarbonyl)nicotinic acid (CAS No: 5027-65-6), a pyridine dicarboxylic acid monoester with significant potential as a versatile building block in medicinal chemistry and materials science. While direct literature on this specific molecule is limited, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a robust guide to its synthesis, characterization, potential applications, and safe handling. This guide is intended to empower researchers and drug development professionals to explore the utility of this compound in their respective fields.
Introduction and Physicochemical Properties
5-(Methoxycarbonyl)nicotinic acid, also known as pyridine-3,5-dicarboxylic acid monomethyl ester, is a bifunctional organic molecule. It incorporates both a carboxylic acid and a methyl ester group on a central pyridine ring. This unique arrangement of functional groups makes it an attractive intermediate for the synthesis of more complex molecules. The pyridine nitrogen introduces a degree of basicity and the potential for hydrogen bonding, while the carboxylic acid and ester moieties offer orthogonal reactivity for further chemical transformations.
Table 1: Physicochemical Properties of 5-(Methoxycarbonyl)nicotinic acid
| Property | Value | Source |
| CAS Number | 5027-65-6 | [1] |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General chemical knowledge |
| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO) and aqueous base. | Inferred from structure |
| Hazard | Irritant | [1] |
Synthesis of 5-(Methoxycarbonyl)nicotinic Acid
A logical and common strategy for the synthesis of monoesters of dicarboxylic acids is the selective hydrolysis of the corresponding diester. In this case, the starting material would be dimethyl pyridine-3,5-dicarboxylate. The key to this synthesis is controlling the stoichiometry of the base to favor the hydrolysis of only one of the two ester groups.
Proposed Synthetic Workflow
The proposed two-step synthesis starts from the commercially available pyridine-3,5-dicarboxylic acid.
Caption: Proposed synthetic workflow for 5-(Methoxycarbonyl)nicotinic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Dimethyl pyridine-3,5-dicarboxylate (Diester Formation)
This is a standard Fischer esterification reaction.
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add pyridine-3,5-dicarboxylic acid (1 equivalent).
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Reagent Addition: Add an excess of methanol to act as both solvent and reactant. Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Workup: After completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
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Extraction: Extract the product into an organic solvent such as ethyl acetate.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure dimethyl pyridine-3,5-dicarboxylate.[2]
Step 2: Selective Hydrolysis to 5-(Methoxycarbonyl)nicotinic acid (Monoester Formation)
The critical aspect of this step is the use of one equivalent of base to favor mono-hydrolysis.
-
Reaction Setup: Dissolve the synthesized dimethyl pyridine-3,5-dicarboxylate (1 equivalent) in a mixture of methanol and water in a round-bottom flask.
-
Reagent Addition: Slowly add a solution of one equivalent of sodium hydroxide or potassium hydroxide in water to the reaction mixture at room temperature.[3][4]
-
Reaction: Stir the mixture at room temperature for a few hours. Monitor the reaction progress by TLC to observe the disappearance of the starting diester and the appearance of the monoacid-monoester product.
-
Workup: Once the reaction is complete, remove the methanol under reduced pressure.
-
Isolation: Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted diester.
-
Acidification: Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. The desired product, 5-(Methoxycarbonyl)nicotinic acid, should precipitate out of the solution as a solid.[3][4]
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Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product. Further purification can be achieved by recrystallization.
Analytical Characterization
Table 2: Predicted Spectroscopic Data for 5-(Methoxycarbonyl)nicotinic acid
| Technique | Expected Features | Rationale |
| ¹H NMR | - Aromatic protons on the pyridine ring (δ 8.5-9.5 ppm).- Methyl protons of the ester group (δ ~3.9 ppm).- A broad singlet for the carboxylic acid proton (δ >10 ppm). | Based on known spectra of nicotinic acid and its esters.[5][6] |
| ¹³C NMR | - Carbonyl carbons of the ester and carboxylic acid (δ 165-175 ppm).- Aromatic carbons of the pyridine ring (δ 120-155 ppm).- Methyl carbon of the ester group (δ ~52 ppm). | Inferred from the structure and typical chemical shifts. |
| FT-IR | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).- C=O stretch from the ester (~1720-1740 cm⁻¹).- C-O stretch from the ester and acid (~1200-1300 cm⁻¹).- Aromatic C=C and C=N stretches (~1400-1600 cm⁻¹). | Based on characteristic infrared absorption frequencies of functional groups. |
| Mass Spec. | - Expected [M+H]⁺ ion at m/z 182.04. | Calculated from the molecular formula C₈H₇NO₄. |
Applications in Research and Drug Development
Pyridine derivatives are prevalent scaffolds in medicinal chemistry due to their ability to engage in various biological interactions.[7] 5-(Methoxycarbonyl)nicotinic acid, with its dual functionality, is a promising building block for creating diverse molecular architectures.
Potential as a Scaffold in Medicinal Chemistry
-
Linker/Spacer: The orthogonal nature of the carboxylic acid and ester groups allows for sequential reactions. For instance, the carboxylic acid can be coupled with an amine to form an amide bond, while the ester can be hydrolyzed and subsequently coupled with another molecule. This makes it an ideal linker for constructing PROTACs or other targeted therapies.
-
Synthesis of Novel Heterocycles: The pyridine ring and its substituents can serve as a template for the synthesis of more complex fused heterocyclic systems, which are often found in biologically active compounds.
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Analogs of Nicotinic Acid: As a derivative of nicotinic acid (Vitamin B3), this compound could be used to synthesize novel agonists or antagonists for nicotinic acid receptors, with potential applications in treating dyslipidemia.[8]
Caption: Potential applications of 5-(Methoxycarbonyl)nicotinic acid.
Materials Science Applications
Pyridine dicarboxylic acids are well-known linkers in the synthesis of Metal-Organic Frameworks (MOFs).[9] The directional nature of the functional groups on the pyridine ring can be exploited to create porous materials with tailored properties for applications in gas storage, catalysis, and separation.
Safety and Handling
While a comprehensive safety data sheet for 5-(Methoxycarbonyl)nicotinic acid is not widely available, it is classified as an irritant.[1] Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
5-(Methoxycarbonyl)nicotinic acid is a valuable, yet underexplored, chemical entity. Its bifunctional nature presents numerous opportunities for the synthesis of complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its synthesis, characterization, and potential uses, based on established chemical principles and data from related compounds. It is our hope that this technical guide will stimulate further research into the properties and applications of this promising molecule.
References
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Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials (Basel), 15(3), 765. [Link]
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MDPI. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Crystals, 12(10), 1451. [Link]
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